

Spectroscopic Analysis of 2-Methylisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylisophthalic acid

Cat. No.: B176010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Methylisophthalic acid** ($C_9H_8O_4$), a key organic compound with applications in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and established spectroscopic principles to offer a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Methylisophthalic acid**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Predicted 1H NMR Data

Table 1: Predicted 1H NMR Chemical Shifts for **2-Methylisophthalic acid**

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
Ar-H (on C4/C6)	7.9 - 8.2	Doublet (d)
Ar-H (on C5)	7.5 - 7.7	Triplet (t)
-CH ₃	2.5 - 2.7	Singlet (s)
-COOH	10.0 - 13.0	Broad Singlet (br s)

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **2-Methylisophthalic acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acids)	168 - 175
C2 (Aromatic, substituted with -CH ₃)	138 - 142
C1/C3 (Aromatic, substituted with -COOH)	132 - 136
C4/C6 (Aromatic CH)	128 - 132
C5 (Aromatic CH)	125 - 129
-CH ₃	20 - 25

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **2-Methylisophthalic acid**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500-3300	Broad, Strong
C-H (Aromatic)	3000-3100	Medium
C-H (Methyl)	2850-2960	Medium
C=O (Carboxylic Acid)	1680-1710	Strong
C=C (Aromatic)	1450-1600	Medium to Strong
C-O (Carboxylic Acid)	1200-1300	Strong
O-H Bend (Carboxylic Acid)	900-950	Broad, Medium

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-Methylisophthalic acid** (Electron Ionization)

m/z	Predicted Fragment
180	[M] ⁺ (Molecular Ion)
163	[M - OH] ⁺
162	[M - H ₂ O] ⁺
135	[M - COOH] ⁺
119	[M - COOH - O] ⁺ or [M - 2COOH + H] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **2-Methylisophthalic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Weigh approximately 5-10 mg of high-purity **2-Methylisophthalic acid**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can affect the chemical shifts of labile protons.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm, centered around 6 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: Approximately 250 ppm, centered around 125 ppm.
- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Temperature: 298 K.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Solid Sample using ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **2-Methylisophthalic acid** powder directly onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background Scan: A background spectrum of the empty, clean ATR crystal must be collected before scanning the sample.

Data Processing:

- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify and label the major absorption bands.
- Correlate the observed bands with the characteristic vibrational frequencies of the functional groups expected in **2-Methylisophthalic acid**.

Mass Spectrometry (MS)

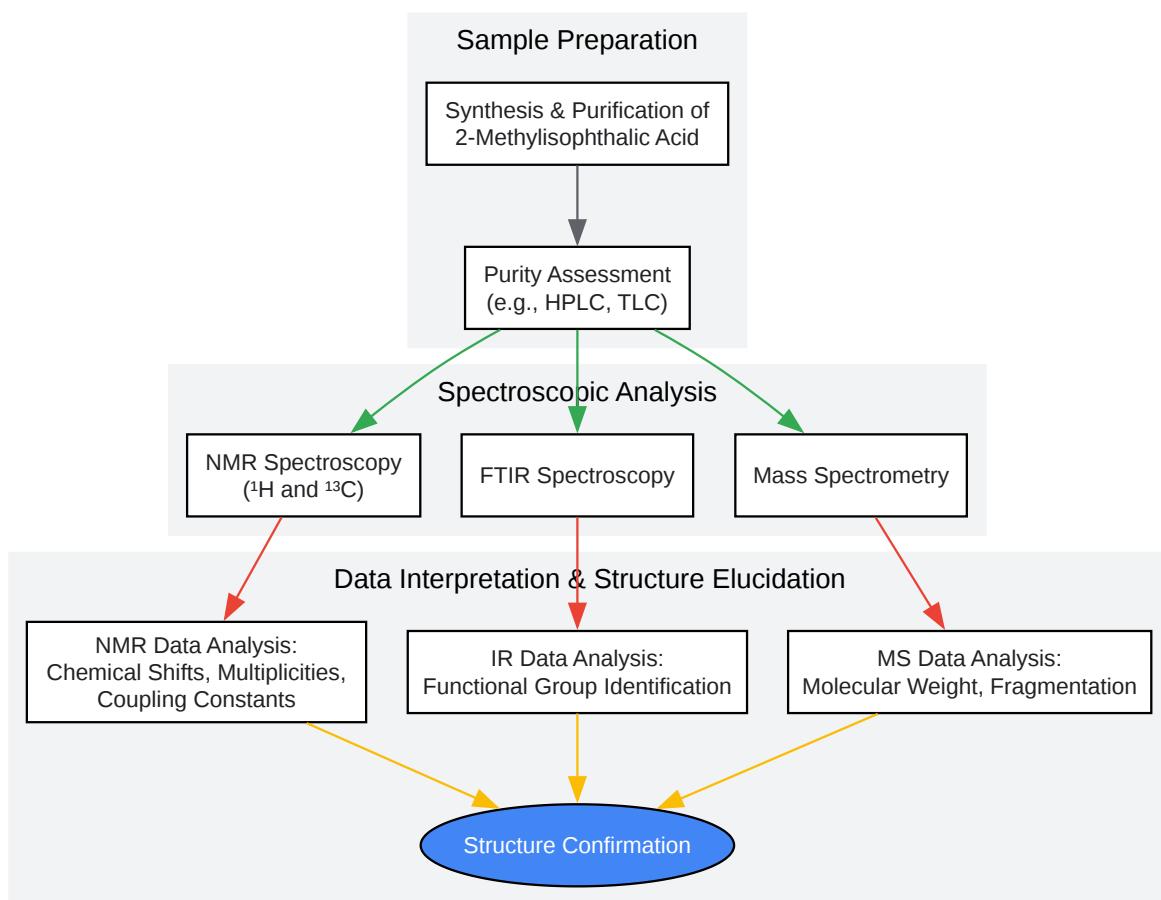
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

- Direct Insertion Probe (DIP): A small amount of the solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source and heated to volatilize the sample.
- Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph for separation prior to ionization. Derivatization to a more volatile ester may be necessary.

Electron Ionization (EI) Parameters:


- Ionization Energy: Typically 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Data Analysis:

- Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound (180.16 g/mol for **2-Methylisophthalic acid**).
- Analyze the fragmentation pattern by identifying the major fragment ions.
- Propose fragmentation pathways that explain the formation of the observed fragment ions, which can provide structural information.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Methylisophthalic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Methylisophthalic acid**.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylisophthalic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176010#spectroscopic-data-of-2-methylisophthalic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com